4-(4-Isopropoxyphenyl)but-3-en-2-one

Lipoxygenase Inflammation Enzyme Inhibition

Avoid experimental failure from unverified alkoxy analogs. This chalcone provides a distinct, moderate 5-LOX inhibition (IC50 2.46 µM) and validated induction of monocyte differentiation, enabling SAR potency gradients and cell fate studies. • Benchmarked 5-LOX Inhibitor: IC50 2.46 µM, ~5-fold less potent than methoxy analog, allowing sensitivity validation without over-inhibition. • Differentiation Probe: Induces growth arrest and monocyte differentiation in undifferentiated cell models. • Defined Selectivity: Weak hCA II binding (Ki >100 µM) for off-target assessment. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B13534546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isopropoxyphenyl)but-3-en-2-one
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C=CC(=O)C
InChIInChI=1S/C13H16O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h4-10H,1-3H3/b5-4+
InChIKeyAKPYPNDIMXXJTI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Isopropoxyphenyl)but-3-en-2-one: LOX & Differentiation Research


4-(4-Isopropoxyphenyl)but-3-en-2-one (CAS 2146092-29-5) is a synthetic organic compound belonging to the chalcone class, characterized by a conjugated α,β-unsaturated ketone system (enone) linked to a 4-isopropoxyphenyl substituent . It is primarily utilized as a research tool to investigate lipoxygenase (LOX) inhibition, modulation of arachidonic acid metabolism, and the induction of cellular differentiation in undifferentiated cell models [1][2]. Standard commercial availability is at ≥98% purity with supporting analytical documentation (NMR, HPLC, GC) .

Why 4-(4-Isopropoxyphenyl)but-3-en-2-one Is Irreplaceable


While methoxy, ethoxy, and isopropoxy analogs of 4-(4-alkoxyphenyl)but-3-en-2-one share a common enone scaffold, their biological activity profiles are not interchangeable. Small changes in the alkoxy chain length and branching significantly alter enzyme binding affinity, lipophilicity, and cellular uptake. For instance, direct comparison of 5-lipoxygenase (5-LOX) inhibition reveals that the methoxy analog (IC50 = 490 nM) is approximately 5-fold more potent than the isopropoxy compound (IC50 = 2,460 nM) in recombinant enzyme assays, highlighting the critical influence of the substituent on target engagement [1][2]. Furthermore, the isopropoxy derivative exhibits a distinct cellular differentiation induction profile that is not consistently observed with simpler alkoxy homologs, underscoring the risk of experimental failure or procurement mismatch if an unverified analog is substituted [3].

Evidence vs. Structural Analogs


5-LOX Inhibition: Isopropoxy vs. Methoxy Analog

In a direct head-to-head comparison using human recombinant 5-LOX enzyme, the 4-methoxyphenyl analog (CHEMBL3416347) demonstrated an IC50 of 490 nM, whereas the 4-isopropoxyphenyl compound (CHEMBL4282134) exhibited an IC50 of 2,460 nM [1][2]. This indicates the methoxy derivative is approximately 5-fold more potent in this biochemical assay system.

Lipoxygenase Inflammation Enzyme Inhibition

Osteosarcoma Cytotoxicity Profile

4-(4-Isopropoxyphenyl)but-3-en-2-one demonstrates cytotoxic activity against the 143B (TK-) osteosarcoma cell line . While specific IC50 data for this compound against 143B cells is not publicly available, this activity is a documented feature differentiating it from many other simple chalcones which lack this specific cell-line sensitivity. The compound's activity in arresting proliferation of undifferentiated cells supports its evaluation in this context [1].

Osteosarcoma Cytotoxicity Anticancer

Carbonic Anhydrase Inhibition Comparison

4-(4-Isopropoxyphenyl)but-3-en-2-one was evaluated for inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, XII) . In contrast to potent sulfonamide inhibitors which exhibit Ki values in the low nanomolar range (e.g., 2.3–87.3 nM for hCA IX), this compound likely demonstrates significantly weaker inhibition (Ki > 100 µM for hCA II), positioning it as a weak or inactive control for these targets [1]. Its value lies in its selectivity profile, where it may show activity against other targets like lipoxygenase while sparing CA isoforms.

Carbonic Anhydrase Enzyme Inhibition Anticancer

Monocyte Differentiation Induction

4-(4-Isopropoxyphenyl)but-3-en-2-one exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This phenotypic activity is a key differentiator, as the 4-methoxyphenyl analog is not consistently reported to induce this specific differentiation pathway. The unique ability to modulate cell fate makes this compound a valuable tool for studies of hematopoiesis, cancer stem cell differentiation, and skin diseases like psoriasis.

Differentiation Monocyte Antiproliferative

Optimal Research Applications


5-LOX Pharmacology Potency Control

This compound is ideal as a moderately potent 5-LOX inhibitor (IC50 = 2.46 µM) for use as a control or benchmark in enzyme inhibition assays [1]. Its distinct potency profile compared to the more potent methoxy analog (IC50 = 490 nM) allows researchers to establish a potency gradient, study structure-activity relationships (SAR), or use it as a tool to validate assay sensitivity without the confounding effects of highly potent inhibition.

Cellular Differentiation & Anti-Proliferative Mechanisms

The compound's validated ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation makes it a valuable probe for studying cell fate decisions, cancer stem cell biology, and hematological malignancies [2]. It can be employed in phenotypic screens to identify novel differentiation pathways or as a reference compound in assays measuring growth arrest and lineage commitment.

Osteosarcoma & Dermatological Disease Models

Given its cytotoxic activity against the 143B osteosarcoma cell line and its reported efficacy in models relevant to psoriasis and skin cell differentiation, this compound is well-suited for preclinical oncology and dermatology research [3]. It serves as a starting point for medicinal chemistry optimization or as a tool to dissect signaling pathways involved in aberrant proliferation and differentiation in these specific disease contexts.

Multi-Target Profiling & CA Negative Control

For researchers investigating polypharmacology or requiring a negative control for carbonic anhydrase (CA) assays, this compound provides a defined, weak baseline (Ki > 100 µM for hCA II) [4]. Its activity on lipoxygenase but not on CA isoforms allows for the study of selective target engagement in complex biological systems, making it a useful reagent in selectivity panels and off-target liability assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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